molecular formula C18H16ClF3N2O3S B12476060 N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12476060
M. Wt: 432.8 g/mol
InChI Key: RLOJVLPSAMMUNP-UHFFFAOYSA-N
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Description

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a cyclopropyl group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-chloro-5-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps. One common approach is to start with the preparation of 2-chloro-5-(trifluoromethyl)aniline, which is then subjected to a series of reactions to introduce the cyclopropyl and phenylsulfonyl groups. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial production to ensure compliance with regulations and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[2-chloro-5-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its trifluoromethyl, cyclopropyl, and phenylsulfonyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16ClF3N2O3S

Molecular Weight

432.8 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-cyclopropylacetamide

InChI

InChI=1S/C18H16ClF3N2O3S/c19-15-9-6-12(18(20,21)22)10-16(15)24(11-17(25)23-13-7-8-13)28(26,27)14-4-2-1-3-5-14/h1-6,9-10,13H,7-8,11H2,(H,23,25)

InChI Key

RLOJVLPSAMMUNP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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